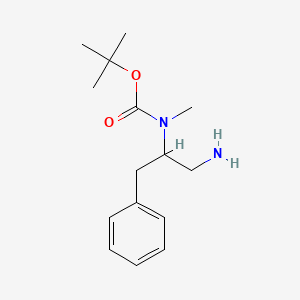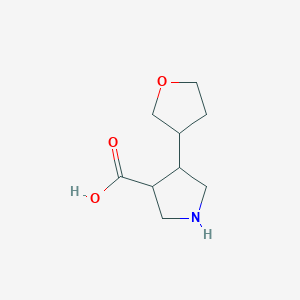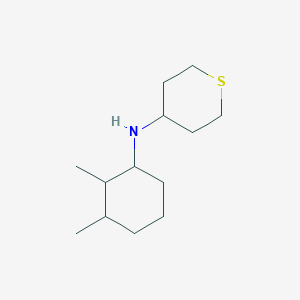![molecular formula C14H17Cl2FN2S B13275538 1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine dihydrochloride](/img/structure/B13275538.png)
1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine dihydrochloride is a chemical compound with the molecular formula C14H16Cl2FN2S It is known for its unique structure, which includes a fluorophenyl group, a thiazole ring, and a cyclobutanamine moiety
Preparation Methods
The synthesis of 1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group and the cyclobutanamine moiety. The final step involves the formation of the dihydrochloride salt. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .
Comparison with Similar Compounds
1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine dihydrochloride can be compared with similar compounds such as:
2-(4-Fluorophenyl)ethan-1-amine: This compound shares the fluorophenyl group but differs in its overall structure and properties.
1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another compound with a fluorophenyl group, but with a different core structure.
2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Similar in having a fluorophenyl group, but with a piperidine ring instead of a thiazole ring.
Properties
Molecular Formula |
C14H17Cl2FN2S |
|---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
1-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C14H15FN2S.2ClH/c1-9-12(10-5-2-3-6-11(10)15)17-13(18-9)14(16)7-4-8-14;;/h2-3,5-6H,4,7-8,16H2,1H3;2*1H |
InChI Key |
DZXUXIRHBHRXPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2(CCC2)N)C3=CC=CC=C3F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13275463.png)
![2-Cyclopropyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13275464.png)

![(2-Methylprop-2-en-1-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13275477.png)

![N-[(3,4,5-trifluorophenyl)methyl]cyclopropanamine](/img/structure/B13275492.png)

![3-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13275497.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid](/img/structure/B13275518.png)
![2-[(4-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13275525.png)
![Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13275530.png)
![1-[2-(Propan-2-YL)-1H-1,3-benzodiazol-4-YL]ethan-1-amine](/img/structure/B13275539.png)
